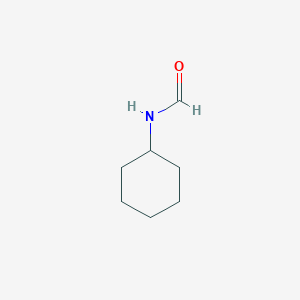
N-Cyclohexylformamide
Cat. No. B146473
Key on ui cas rn:
766-93-8
M. Wt: 127.18 g/mol
InChI Key: SWGXDLRCJNEEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04140716
Procedure details


To the reactor described in Example 1, there is placed 99 grams cyclohexylamine, 14 grams (0.1 mole) of sodium formanilide and 150 grams of methanol. The autoclave is closed and purged with carbon monoxide, the temperature raised to 100° C. with atmospheric steam and carbon monoxide introduced at 28 kg/cm2 for about an hour. The reaction mixture is then cooled and vented, 10 milliliters of concentrated hydrochloric acid is added and the solvent is removed by distillation. Benzene is then added and the benzene solution filtered through a bed of filter acid. Distillation gives N-cyclohexyl formamide, boiling point 118°-130° C. at 3 milliliters. The expected yield is about 79%.

Name
sodium formanilide
Quantity
14 g
Type
reactant
Reaction Step Two


Yield
79%
Identifiers


|
REACTION_CXSMILES
|
C1(N)CCCCC1.[CH:8]([NH:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)=[O:9].[Na]>CO>[CH:11]1([NH:10][CH:8]=[O:9])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:1.2,^1:16|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
99 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N
|
Step Two
|
Name
|
sodium formanilide
|
|
Quantity
|
14 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)NC1=CC=CC=C1.[Na]
|
Step Three
|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The autoclave is closed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purged with carbon monoxide
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
introduced at 28 kg/cm2 for about an hour
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture is then cooled
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
10 milliliters of concentrated hydrochloric acid is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by distillation
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Benzene is then added
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the benzene solution filtered through a bed of filter acid
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCCC1)NC=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
